Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate
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Overview
Description
Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate is an organophosphorus compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group attached to a benzylamine moiety, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the corresponding phosphonate. Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts or microwave irradiation to enhance reaction yields and reduce reaction times. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has also been explored for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions at the benzylic position are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under mild conditions, often requiring the presence of a catalyst to proceed efficiently .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It is employed as a corrosion inhibitor in industrial processes, particularly in the protection of metals against corrosion in acidic environments
Mechanism of Action
The mechanism of action of diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s phosphonate group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate include:
- Diethyl phosphite
- Diethyl 4-methylbenzylphosphonate
- Diethyl (4-chlorophenyl)phosphonate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a benzylamine moiety and a phosphonate group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
93041-76-0 |
---|---|
Molecular Formula |
C12H20NO3P |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
[4-(diethoxyphosphorylmethyl)phenyl]methanamine |
InChI |
InChI=1S/C12H20NO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 |
InChI Key |
XPOIKMLBIZHKSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)CN)OCC |
Origin of Product |
United States |
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